Furo[2,3-b]pyridine-Derived FAK Inhibitors Achieve Nanomolar Potency, Demonstrating Scaffold Viability for Targeted Kinase Inhibition Programs
Furo[2,3-b]pyridine-based derivatives exhibit potent inhibition of Focal Adhesion Kinase (FAK) with IC₅₀ values in the low nanomolar range, confirming the scaffold's suitability for kinase inhibitor development. In a series of designed furo[2,3-b]pyridine derivatives, compounds 4a and 4c potently inhibited FAK enzyme with IC₅₀ values of 54.96 nM and 50.98 nM, respectively [1]. In contrast, the unsubstituted 7-azaindole core shows no meaningful FAK inhibitory activity (IC₅₀ > 100,000 nM against the related PKBβ kinase) [2], highlighting the requirement for specific functionalization and the differential activity achievable with the furo[2,3-b]pyridine framework.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 4a: 54.96 nM; Compound 4c: 50.98 nM (furo[2,3-b]pyridine derivatives) |
| Comparator Or Baseline | Unsubstituted 7-azaindole: IC₅₀ > 100,000 nM (PKBβ kinase, structural comparator) |
| Quantified Difference | >1,800-fold improved potency |
| Conditions | FAK enzyme inhibition assay (furopyridine derivatives); PKBβ assay at pH 7.2, 22 °C, 30 μM ATP (7-azaindole) |
Why This Matters
This demonstrates that furo[2,3-b]pyridine, when appropriately functionalized, yields low-nanomolar FAK inhibitors, whereas the core 7-azaindole scaffold lacks intrinsic kinase inhibition, confirming that scaffold selection directly impacts target engagement and program feasibility.
- [1] Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorg Chem. 2025;159:108392. View Source
- [2] BindingDB BDBM16223. 1H-pyrrolo[2,3-b]pyridine (7-azaindole) PKBβ IC₅₀ > 100,000 nM. View Source
